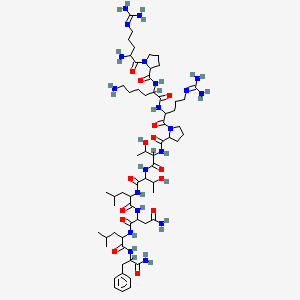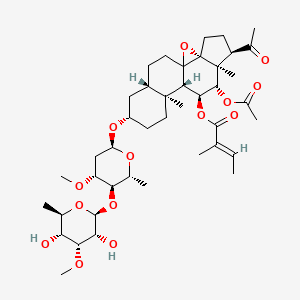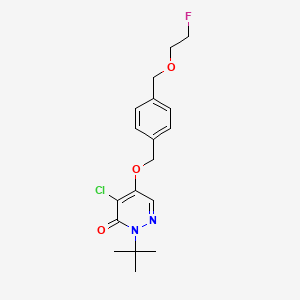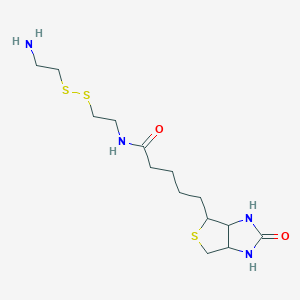
Biotinyl Cystamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinyl Cystamine is a biotinylated form of cysteamine, an amino acid derivative. It is a compact compound specifically designed for scientific research purposes. This compound has proven to be an invaluable asset in the investigation of various biological processes, including protein-protein interactions, protein-DNA interactions, and the exploration of biological pathway adjustments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biotinyl Cystamine is synthesized by biotinylating cysteamine. The process involves the reaction of cysteamine with biotin under specific conditions to form the biotinylated product. The reaction typically requires a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester, and is carried out in an appropriate solvent like dimethyl sulfoxide or water. The reaction conditions, including temperature and pH, are optimized to ensure maximum yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Biotinyl Cystamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its function as a crosslinking agent.
Reduction: The disulfide bonds in this compound can be reduced to free thiol groups, which are reactive and can participate in further chemical reactions.
Substitution: this compound can undergo substitution reactions where the biotin moiety can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules, which are useful in various biochemical assays and research applications .
Applications De Recherche Scientifique
Biotinyl Cystamine has extensive applications in scientific research, spanning diverse domains:
Chemistry: Used as a crosslinking agent in the synthesis of biotinylated compounds.
Biology: Facilitates the study of protein-protein and protein-DNA interactions.
Medicine: Investigates cell signaling pathways related to inflammation and the immune system.
Industry: Utilized in the development of diagnostic assays and therapeutic research
Mécanisme D'action
Biotinyl Cystamine exerts its effects through its biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the precise binding of biotinylated molecules to these proteins, enabling their detection, isolation, and study in various experimental contexts. The biotinylation of cysteamine enhances its ability to interact with enzymes and other biomolecules, facilitating the examination of biological pathway modulation .
Comparaison Avec Des Composés Similaires
Cysteamine: The parent compound of Biotinyl Cystamine, used in the treatment of cystinosis and other disorders.
Cystamine: The oxidized form of cysteamine, with applications in neurodegenerative disease research.
Biotinylated Compounds: Other biotinylated molecules used for similar research purposes.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of biotin and cysteamine. This allows it to serve as a versatile tool in biochemical research, enabling the study of complex biological interactions and pathways .
Propriétés
Formule moléculaire |
C14H26N4O2S3 |
|---|---|
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20) |
Clé InChI |
MFDWNMKIWHKJOW-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


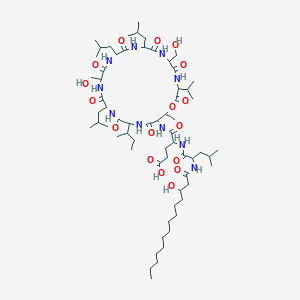
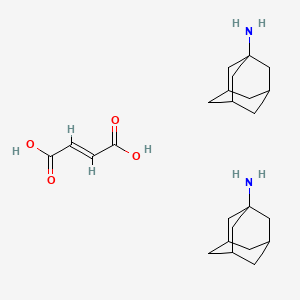
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814385.png)
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B10814386.png)
![[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate](/img/structure/B10814407.png)
![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814412.png)
![(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814418.png)
![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10814420.png)
![2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B10814423.png)
![(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814430.png)
![N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide](/img/structure/B10814438.png)
